molecular formula C10H6BrF3O B13121934 3-(2-Bromo-4-(trifluoromethyl)phenyl)acrylaldehyde

3-(2-Bromo-4-(trifluoromethyl)phenyl)acrylaldehyde

Cat. No.: B13121934
M. Wt: 279.05 g/mol
InChI Key: GERVMIVEJNVXEL-OWOJBTEDSA-N
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Description

3-(2-Bromo-4-(trifluoromethyl)phenyl)acrylaldehyde is an organic compound characterized by the presence of a bromo group, a trifluoromethyl group, and an acrylaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-(trifluoromethyl)phenyl)acrylaldehyde typically involves the reaction of 2-bromo-4-(trifluoromethyl)benzaldehyde with an appropriate acrylating agent under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, where the benzaldehyde derivative reacts with an acrylating agent such as acrolein in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-(trifluoromethyl)phenyl)acrylaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, often using palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Palladium catalysts, amines, thiols, and appropriate solvents like toluene or dimethylformamide.

Major Products Formed

    Oxidation: 3-(2-Bromo-4-(trifluoromethyl)phenyl)acrylic acid.

    Reduction: 3-(2-Bromo-4-(trifluoromethyl)phenyl)acryl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Bromo-4-(trifluoromethyl)phenyl)acrylaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-(trifluoromethyl)phenyl)acrylaldehyde involves its interaction with specific molecular targets and pathways. The presence of the bromo and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological targets. For example, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism would depend on the specific application and target being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
  • 4-(Trifluoromethyl)phenol
  • 2-Bromo-4-(trifluoromethyl)phenylacetic acid

Uniqueness

3-(2-Bromo-4-(trifluoromethyl)phenyl)acrylaldehyde is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both the bromo and trifluoromethyl groups enhances its potential for various chemical transformations and applications in different fields. Compared to similar compounds, it offers a versatile platform for the synthesis of diverse derivatives with tailored properties.

Biological Activity

3-(2-Bromo-4-(trifluoromethyl)phenyl)acrylaldehyde is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity. The presence of bromine in the aromatic ring also contributes to its chemical reactivity and potential therapeutic applications.

Antimicrobial Activity

Research has indicated that compounds with trifluoromethyl groups exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of this compound demonstrate effective inhibition against various bacterial strains, including Escherichia coli and Candida albicans.

Table 1: Antimicrobial Activity Data

CompoundMIC (µg/mL)Target Organism
This compound4.88B. mycoides
Compound 8 (similar structure)22.4PACA2
Doxorubicin (control)52.1PACA2

Anti-Cancer Activity

The compound has been tested against several human cancer cell lines, showing promising results. For example, it exhibited IC50 values lower than those of Doxorubicin in assays against lung cancer (A549) and liver cancer (HepG2) cells.

Table 2: Anti-Cancer Activity Data

CompoundIC50 (µM)Cell Line
This compound44.4PACA2
Compound 917.6HCT116
Doxorubicin52.1PACA2

The mechanism by which this compound exerts its biological effects is primarily through the modulation of enzyme activities and disruption of cellular processes. Molecular docking studies suggest that this compound can effectively inhibit key enzymes involved in inflammation and cancer progression, such as COX-1 and COX-2.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) of 4.88 µg/mL against B. mycoides. This suggests potential applications in treating infections caused by resistant bacterial strains.
  • Cancer Cell Line Studies : In vitro tests revealed that the compound down-regulates genes associated with tumor growth, such as EGFR and KRAS in A549 cells, indicating its potential as an anti-cancer agent.

Properties

Molecular Formula

C10H6BrF3O

Molecular Weight

279.05 g/mol

IUPAC Name

(E)-3-[2-bromo-4-(trifluoromethyl)phenyl]prop-2-enal

InChI

InChI=1S/C10H6BrF3O/c11-9-6-8(10(12,13)14)4-3-7(9)2-1-5-15/h1-6H/b2-1+

InChI Key

GERVMIVEJNVXEL-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)/C=C/C=O

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)C=CC=O

Origin of Product

United States

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